molecular formula C13H10N2O B3257386 5-Amino-2-phenoxybenzonitrile CAS No. 288252-04-0

5-Amino-2-phenoxybenzonitrile

Cat. No. B3257386
CAS RN: 288252-04-0
M. Wt: 210.23 g/mol
InChI Key: MNIAKJQVYACFRT-UHFFFAOYSA-N
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Description

5-Amino-2-phenoxybenzonitrile (CAS No. 135209-71-1) is a chemical compound with the molecular formula C₁₃H₁₁N₃O . It is characterized by its unique structure, which combines an amino group, a phenoxy group, and a nitrile group. The compound’s systematic name reflects its composition: benzonitrile, 5-amino-2-(4-aminophenoxy)- .

Scientific Research Applications

Photostabilizers and UV Absorbers

Due to its aromatic nature, 5-Amino-2-phenoxybenzonitrile can act as a photostabilizer or UV absorber. It protects polymers, plastics, and coatings from UV-induced degradation. By absorbing UV radiation, it prevents color fading, embrittlement, and other forms of material deterioration.

These applications highlight the versatility and potential of 5-Amino-2-phenoxybenzonitrile in various scientific and industrial contexts. Researchers continue to explore its properties and develop innovative uses for this intriguing compound . If you’d like more information on any specific application, feel free to ask!

properties

IUPAC Name

5-amino-2-phenoxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-9-10-8-11(15)6-7-13(10)16-12-4-2-1-3-5-12/h1-8H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIAKJQVYACFRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-phenoxybenzonitrile

Synthesis routes and methods

Procedure details

By the reaction and treatment in the same manner as in Starting Material Synthetic Example 2 using 2-chloro-5-nitrobenzonitrile (10 g) and phenol (5.7 g), the title compound (3 g) was obtained. melting point: 89° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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